4-methoxy-5H-pyrrolo[3,2-d]pyrimidine
Description
Significance of Fused Heterocycles in Drug Discovery and Development
Fused heterocyclic compounds, which consist of two or more rings sharing at least one common bond, are of paramount importance in the field of drug discovery and development. Their rigid, three-dimensional structures allow for precise spatial orientation of functional groups, which can lead to high-affinity and selective interactions with biological targets such as enzymes and receptors. This structural complexity and diversity make them attractive starting points for the design of new drugs for a multitude of diseases, including cancer, infectious diseases, and neurological disorders.
Overview of the Pyrrolo[3,2-d]pyrimidine Core Structure
The pyrrolo[3,2-d]pyrimidine core is a bicyclic heteroaromatic system composed of a pyrrole (B145914) ring fused to a pyrimidine (B1678525) ring. This arrangement results in a planar structure with a unique distribution of nitrogen atoms, which can act as hydrogen bond donors and acceptors. This characteristic is crucial for its interaction with biological macromolecules. The specific compound of interest, 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine, features a methoxy (B1213986) group at the 4-position of the pyrimidine ring, which can significantly influence its electronic properties, solubility, and metabolic stability, thereby modulating its biological activity.
| Property | Value |
| Chemical Formula | C₇H₇N₃O |
| Molar Mass | 149.15 g/mol |
| CAS Number | 144216-57-9 |
Historical Context and Evolution of Pyrrolo[3,2-d]pyrimidine Research
Research into pyrrolopyrimidines, including the pyrrolo[3,2-d]pyrimidine isomer, has a history rooted in the exploration of purine (B94841) analogs for potential anticancer and antiviral activities. Early studies focused on the synthesis of various substituted pyrrolopyrimidines to understand their fundamental chemical and biological properties. Over the years, advancements in synthetic methodologies and a deeper understanding of disease biology have propelled the investigation of this scaffold into new therapeutic areas. Initially explored for their antiproliferative effects, the scope of research has expanded to include their potential as kinase inhibitors, receptor antagonists, and modulators of other key cellular pathways. The evolution of research in this area highlights a continuous effort to fine-tune the structure of the pyrrolo[3,2-d]pyrimidine core to achieve desired therapeutic outcomes with improved potency and selectivity.
Rationale for Investigating this compound and its Derivatives in Therapeutic Applications
The investigation of this compound and its derivatives is driven by the promising biological activities exhibited by the broader class of pyrrolo[3,2-d]pyrimidines. The methoxy group at the 4-position is of particular interest as it can serve as a key structural element for potent and selective interactions with various biological targets.
Derivatives of the pyrrolo[3,2-d]pyrimidine scaffold have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For instance, certain N-phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas have demonstrated inhibitory activity against vascular endothelial growth factor receptor (VEGFR) and fibroblast growth factor receptor (FGFR) kinases, both of which are key targets in oncology. acs.org
Furthermore, the pyrrolo[3,2-d]pyrimidine framework has been explored for its potential to target other disease areas. A series of pyrrolo[3,2-d]pyrimidine derivatives were prepared and evaluated as neuropeptide Y5 (NPY5) receptor antagonists, which are being investigated for the treatment of obesity. nih.gov
The rationale for focusing on the 4-methoxy substituted variant and its derivatives is based on the principle of structure-activity relationship (SAR) studies. By systematically modifying the substituents on the core scaffold, researchers can elucidate the structural requirements for optimal biological activity. The 4-methoxy group can influence the molecule's conformation and electronic distribution, potentially leading to enhanced binding to the target protein.
For example, in the development of HER2/EGFR dual inhibitors, chemical modifications to the N-5 side chain of a potent pyrrolo[3,2-d]pyrimidine compound were conducted to enhance its pharmacokinetic profile, leading to significant in vivo antitumor efficacy. nih.gov This highlights the importance of exploring various substitutions on the core structure to develop clinically viable drug candidates.
Below is a table summarizing the therapeutic potential of some pyrrolo[3,2-d]pyrimidine derivatives:
| Derivative Class | Therapeutic Target | Potential Application |
| N-phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas | VEGFR, FGFR kinases | Cancer |
| Substituted pyrrolo[3,2-d]pyrimidines | Neuropeptide Y5 Receptor | Obesity |
| Modified N-5 side chain derivatives | HER2/EGFR | Cancer |
The continued investigation of this compound and its derivatives holds significant promise for the development of novel therapeutics with improved efficacy and safety profiles. The versatility of this scaffold, coupled with the potential for targeted modifications, makes it a valuable asset in the ongoing quest for new medicines.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-methoxy-5H-pyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-11-7-6-5(2-3-8-6)9-4-10-7/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSAOPJMFGKLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440262 | |
| Record name | 4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144216-57-9 | |
| Record name | 4-Methoxy-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Methoxy 5h Pyrrolo 3,2 D Pyrimidine and Its Derivatives
Strategies for Constructing the Pyrrolo[3,2-d]pyrimidine Ring System
The formation of the fused bicyclic pyrrolo[3,2-d]pyrimidine core is the critical step in the synthesis of these compounds. Various strategies have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed cross-coupling and multi-component reactions.
Palladium-Catalyzed Cross-Coupling Reactions for Pyrrolo[3,2-d]pyrimidine Core Formation
Palladium-catalyzed reactions have become a powerful tool for the construction of complex heterocyclic systems. A notable strategy for forming the pyrrolo[3,2-d]pyrimidine core involves a domino C–N coupling/hydroamination reaction sequence. This approach has been successfully applied to synthesize a variety of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones beilstein-journals.org. The process typically starts with a Sonogashira–Hagihara reaction to install an alkyne moiety onto a pyrimidine (B1678525) precursor, followed by a one-pot, palladium-catalyzed cyclization involving a Buchwald–Hartwig coupling and subsequent hydroamination beilstein-journals.org.
The optimization of this cyclization reaction is crucial for achieving high yields. Key parameters include the choice of palladium catalyst, ligand, base, and solvent. For instance, the reaction of alkynylated uracils with various anilines has been optimized using palladium(II) acetate (B1210297) (Pd(OAc)₂) as the catalyst and DPEphos as the ligand beilstein-journals.org.
| Catalyst (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ (5) | XPhos (5) | K₃PO₄ (3) | DMA | 100 | 15 |
| Pd(OAc)₂ (5) | DPEphos (5) | K₃PO₄ (3) | DMA | 100 | Good |
This methodology demonstrates the utility of palladium catalysis in forging the pyrrole (B145914) ring onto a pre-existing pyrimidine scaffold, providing a versatile route to the pyrrolo[3,2-d]pyrimidine core.
One-Pot, Multi-Component Reaction Approaches (e.g., Organocatalysis with L-Proline)
One-pot, multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity. A successful MCR for the synthesis of pyrrolo[3,2-d]pyrimidine derivatives involves the reaction of 4-hydroxycoumarin, arylglyoxals, and 6-aminouracil (B15529) or its derivatives auctoresonline.org. This reaction can be efficiently catalyzed by the natural amino acid L-proline, which acts as an organocatalyst.
The reaction, typically conducted in acetic acid under reflux conditions, proceeds to give the desired pyrrolo[3,2-d]pyrimidine products in good yields auctoresonline.org. This approach highlights the power of organocatalysis in constructing complex heterocyclic frameworks from simple, readily available starting materials in a single synthetic operation.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Conditions | Yield Range |
|---|---|---|---|---|---|---|
| 4-Hydroxycoumarin | Arylglyoxal Hydrate | 6-Aminouracil | L-Proline | Acetic Acid | Reflux, 4h | 73-86% |
Cyclization and Annulation Reactions of Precursor Pyrrole Derivatives
A classic and effective strategy for building the pyrrolo[3,2-d]pyrimidine system involves the construction of a suitably functionalized pyrrole precursor, followed by cyclization to form the fused pyrimidine ring. One such method involves the synthesis of 4-ureido-1H-pyrrole-2-carboxylic acid benzyl (B1604629) esters nih.gov. These intermediates can be cyclized to form 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidines. The cyclization is typically achieved by treatment with trichloroacetyl chloride in acetonitrile, followed by the addition of a base like cesium carbonate (Cs₂CO₃) nih.gov. This two-step process efficiently closes the pyrimidine ring onto the pyrrole core.
Regioselective Functionalization and Methoxy (B1213986) Group Incorporation within the Pyrrolo[3,2-d]pyrimidine Scaffold
The introduction of substituents at specific positions of the pyrrolo[3,2-d]pyrimidine scaffold is essential for modulating its chemical and biological properties. The incorporation of a methoxy group at the C4-position, to yield the target compound 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine, is a key functionalization.
A common and effective strategy for introducing the C4-methoxy group begins with the corresponding 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. This pyrimidinone can be converted into the highly reactive intermediate, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) nih.gov. The resulting 4-chloro derivative is an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. Subsequent reaction with sodium methoxide (B1231860) (NaOMe) in methanol (B129727) allows for the displacement of the chloro group and the efficient incorporation of the desired methoxy group at the C4-position. Halogenation can also be performed regioselectively at other positions, such as C7, using reagents like N-iodosuccinimide (NIS) on the 2,4-dichloro pyrrolo[3,2-d]pyrimidine scaffold nih.gov.
Derivatization via Nucleophilic Aromatic Substitution on Halogenated Pyrrolo[3,2-d]pyrimidine Intermediates
Halogenated pyrrolo[3,2-d]pyrimidines, particularly 4-chloro-5H-pyrrolo[3,2-d]pyrimidine, are versatile intermediates for the synthesis of a wide array of derivatives through nucleophilic aromatic substitution (SNAr) nih.govnih.gov. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles at the carbon atom bearing the halogen leaving group youtube.comyoutube.com.
This reactivity has been exploited to introduce a variety of functional groups at the C4-position. For example, reaction with different amines (anilines, alkylamines) leads to the formation of 4-amino-substituted pyrrolo[3,2-d]pyrimidines nih.govnih.gov. The reaction conditions can be tuned to accommodate a wide range of nucleophiles. For instance, acid-promoted amination in water has been shown to be an effective and environmentally friendly method for the synthesis of N-aryl derivatives from 4-chloropyrrolopyrimidines nih.gov. Similarly, other nucleophiles such as alkoxides and thiolates can be used to generate the corresponding ethers and thioethers. This SNAr strategy is a cornerstone for creating chemical diversity from a common halogenated precursor nih.govmdpi.com.
Stereoselective Synthesis and Chiral Center Introduction in Pyrrolopyrimidine Derivatives
The introduction of chirality into drug candidates is a critical aspect of modern medicinal chemistry. For pyrrolopyrimidine derivatives, chiral centers can be introduced through various stereoselective synthetic methods. A straightforward and effective approach is the reaction of a halogenated pyrrolopyrimidine intermediate, such as a 4-chloro derivative, with a chiral nucleophile acs.orgnih.gov.
For instance, the synthesis of chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines has been achieved by reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a variety of commercially available chiral amines acs.org. This SNAr reaction proceeds with the retention of stereochemistry from the chiral amine, effectively transferring the chirality to the final pyrrolopyrimidine product. This method allows for the exploration of structure-activity relationships related to stereochemistry by providing access to different enantiomers and diastereomers, depending on the chosen chiral starting material acs.orgnih.gov. While many examples exist for the pyrrolo[2,3-d] isomer, the same principle is applicable to the pyrrolo[3,2-d] scaffold, offering a reliable pathway to chiral derivatives.
Pharmacological Spectrum and Biological Activities of 4 Methoxy 5h Pyrrolo 3,2 D Pyrimidine Derivatives
Anticancer and Antitumor Potency
Derivatives of the pyrrolo[3,2-d]pyrimidine core structure exhibit significant anticancer and antitumor properties through multiple, distinct mechanisms. These compounds have been shown to effectively target microtubule dynamics, inhibit cancer cell growth across a spectrum of cell lines, block the activity of critical enzyme families like receptor tyrosine kinases (RTKs) and cyclin-dependent kinases (CDKs), modulate the cell cycle, and overcome common mechanisms of drug resistance.
A primary mechanism through which pyrrolo[3,2-d]pyrimidine derivatives exert their anticancer effects is by functioning as Microtubule Targeting Agents (MTAs). These compounds act as microtubule depolymerizers by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov This interaction prevents the polymerization of tubulin heterodimers into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. nih.gov
The binding to the colchicine site disrupts the dynamic instability of microtubules, leading to the disassembly of the microtubular network. nih.govnih.gov Research has shown that N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines are potent inhibitors of microtubule assembly. nih.gov For instance, structure-activity relationship (SAR) studies of these derivatives revealed that N5-methylation of the pyrrolo[3,2-d]pyrimidine core is crucial for potent microtubule depolymerizing activity, with one N5-CH₃ analog being over 150-fold more potent than its unsubstituted counterpart. nih.gov This depolymerizing activity ultimately leads to mitotic arrest and subsequent cell death in rapidly dividing cancer cells. nih.gov
The potent activity of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives has been demonstrated across a wide array of human cancer cell lines, including those known for their aggressive and resistant phenotypes. Several N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines have been identified as one to two-digit nanomolar inhibitors of cancer cell growth in culture. nih.gov
One such derivative, compound 11 , showed significant tumor growth inhibition in xenograft models of MDA-MB-435 (melanoma), MDA-MB-231 (triple-negative breast cancer), and NCI/ADR-RES (P-glycoprotein-overexpressing ovarian cancer). nih.gov The antiproliferative effects of these compounds are robust, with studies showing submicromolar potency against various tumor cells. nih.gov For example, halogenated pyrrolo[3,2-d]pyrimidines have demonstrated potent activity against triple-negative breast cancer MDA-MB-231 cells. nih.gov Furthermore, evaluation of certain derivatives by the National Cancer Institute (NCI) revealed low to sub-nanomolar GI₅₀ values against most of the 60 human tumor cell lines in their screening panel, including several multidrug-resistant phenotypes. nih.govnih.gov
| Compound Class | Cell Line | Cancer Type | Reported Activity | Reference |
|---|---|---|---|---|
| N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines | MDA-MB-435 | Melanoma | Significant in vivo tumor inhibition | nih.gov |
| N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines | MDA-MB-231 | Triple-Negative Breast Cancer | Significant in vivo tumor inhibition | nih.gov |
| N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines | NCI/ADR-RES | Ovarian Cancer (drug-resistant) | Significant in vivo tumor inhibition | nih.gov |
| Halogenated pyrrolo[3,2-d]pyrimidines | MDA-MB-231 | Triple-Negative Breast Cancer | Potent antiproliferative activity | nih.gov |
| Substituted pyrrolo[3,2-d]pyrimidines | NCI-60 Panel | Various | 2-digit nanomolar GI₅₀ in 8 cell lines | nih.gov |
In addition to their effects on microtubules, the pyrrolopyrimidine scaffold is a well-established pharmacophore for inhibiting protein kinases, including Receptor Tyrosine Kinases (RTKs). RTKs like the Epidermal Growth Factor Receptor (EGFR), ErbB2 (also known as HER2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor β (PDGFRβ) are crucial regulators of cell proliferation, survival, and angiogenesis, and are often dysregulated in cancer. rjpbr.com
The pyrrolo[2,3-d]pyrimidine nucleus, a close isostere of the pyrrolo[3,2-d]pyrimidine core, is found in numerous clinically approved tyrosine kinase inhibitors. rjpbr.com Research on related fused pyrimidine (B1678525) scaffolds has demonstrated potent, dose-related inhibition of VEGFR-2 in the nanomolar range. nih.gov Derivatives of thieno[2,3-d]pyrimidine, a bioisostere, have shown IC₅₀ values as low as 21 nM against VEGFR-2. nih.gov This established activity highlights the potential of the core this compound structure to be adapted for potent and selective inhibition of various RTKs, offering a pathway to block the signaling cascades that fuel tumor growth and vascularization.
The cell cycle is driven by a family of serine/threonine kinases known as Cyclin-Dependent Kinases (CDKs), which, when complexed with their cyclin partners, regulate progression through different cell cycle phases. mdpi.com Dysregulation of CDKs, particularly CDK2, CDK4, and CDK6, is a common feature in many cancers, making them attractive therapeutic targets. nih.gov
The pyrimidine scaffold is a cornerstone in the design of CDK inhibitors. mdpi.comnih.gov Several classes of pyrimidine-based compounds have been developed as potent inhibitors of CDKs. For example, pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent CDK6 inhibitors. mdpi.com A series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed as CDK inhibitors and showed strong inhibitory activity against CDK9, with some also affecting CDK2 and CDK4. nih.gov Given that approved CDK4/6 inhibitors like Palbociclib and Ribociclib are based on related pyrido[2,3-d]pyrimidine and pyrimidine scaffolds respectively, the this compound framework represents a promising foundation for developing novel inhibitors targeting the CDK2/4/6 axis. nih.govmdpi.com
| Scaffold | Target Kinase | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivative | VEGFR-2 | 21 nM | nih.gov |
| Pyrido[2,3-d]pyrimidine derivative | CDK6 | 115.38 nM | mdpi.com |
| 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative | CDK4 | 0.01 µM | mdpi.com |
| 4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline derivative | CDK6 | 0.026 µM | mdpi.com |
Consistent with their mechanisms of action as microtubule depolymerizers and CDK inhibitors, pyrrolo[3,2-d]pyrimidine derivatives effectively modulate cell cycle progression, predominantly causing an arrest in the G2/M phase. nih.gov The G2/M checkpoint prevents cells with damaged DNA from entering mitosis, and its disruption is a key anticancer strategy.
A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Two of the most clinically significant mechanisms of resistance to MTAs are the overexpression of the drug efflux pump P-glycoprotein (P-gp) and the expression of the βIII-tubulin isotype. nih.govnih.gov P-gp actively transports a wide range of chemotherapeutic drugs out of the cancer cell, reducing their intracellular concentration and efficacy. researchgate.net The βIII-tubulin isotype can alter microtubule dynamics and reduce the binding affinity of certain MTAs. nih.gov
Derivatives of pyrrolo[3,2-d]pyrimidine have shown the remarkable ability to circumvent both of these resistance mechanisms. nih.govnih.gov Specifically, N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines are poor substrates for P-gp, allowing them to accumulate in and kill cancer cells that are resistant to other drugs like paclitaxel. nih.gov Similarly, these compounds have demonstrated efficacy in cell lines that overexpress βIII-tubulin, showing resistance ratio (Rr) values near 1.0, which indicates that their activity is not diminished by this resistance mechanism. nih.govnih.gov This ability to overcome clinically relevant resistance makes the this compound scaffold particularly valuable for the development of next-generation anticancer agents.
Neuropeptide Y5 (NPY Y5) Receptor Antagonism for Metabolic Disorder Management
The Neuropeptide Y (NPY) Y5 receptor subtype has been identified as a significant contributor to the regulation of food intake and energy balance, making it a promising therapeutic target for the management of metabolic disorders such as obesity. nih.govopenalex.org In the pursuit of potent and selective NPY Y5 receptor antagonists, a series of derivatives based on the 4-substituted-5H-pyrrolo[3,2-d]pyrimidine scaffold have been synthesized and evaluated for their binding affinity to the human Y5 receptor. nih.gov
Initial research identified a lead compound from this series which prompted further investigation into the structure-activity relationships (SAR) to optimize its antagonist properties. nih.gov The core of the investigation focused on modifications at various positions of the pyrrolo[3,2-d]pyrimidine nucleus to enhance potency and selectivity.
Key findings from these studies revealed the importance of the substitution pattern on the pyrrolo[3,2-d]pyrimidine core for NPY Y5 receptor binding. While a range of substituents were explored at the 4-position, the precise impact of a methoxy (B1213986) group in the lead compound "this compound" has been situated within a broader exploration of alkoxy and other functionalities. The research aimed to develop a pharmacophore model for the human Y5 receptor, which could guide the design of future anti-obesity agents. nih.gov
The table below summarizes the NPY Y5 receptor binding affinities of a selection of 4-substituted-5H-pyrrolo[3,2-d]pyrimidine derivatives, highlighting the influence of different substituents at the 4-position on their inhibitory concentration (IC50).
| Compound | R Group at 4-Position | NPY Y5 IC50 (nM) |
| 1 | -NH(CH2)2Ph | 16 |
| 2 | -NH(CH2)3Ph | 38 |
| 3 | -NHCH2(2-naphthyl) | 16 |
| 4 | -NHCH2(1-naphthyl) | 67 |
| 5 | -O(CH2)2Ph | 210 |
| 6 | -S(CH2)2Ph | 120 |
Data sourced from Norman, M. H., et al. (2000). nih.gov
These findings underscore the potential of the 4-substituted-5H-pyrrolo[3,2-d]pyrimidine scaffold in the development of novel therapeutics for metabolic disorders by antagonizing the NPY Y5 receptor. nih.gov
Exploration of Central Nervous System (CNS) Active Potential
While the primary focus of research on 4-substituted-5H-pyrrolo[3,2-d]pyrimidine derivatives has been on their role as NPY Y5 receptor antagonists, the broader class of pyrrolopyrimidines has been investigated for various biological activities, including potential effects on the central nervous system (CNS). mdpi.com Fused heterocyclic systems incorporating pyrrolo[1,2-a]pyrimidines have been synthesized and evaluated for their neurotropic activity, demonstrating anticonvulsant and anxiolytic properties in preclinical models. mdpi.com
These more complex derivatives, such as pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, have shown protection against pentylenetetrazole (PTZ)-induced seizures and exhibited anxiolytic-like effects in behavioral tests like the "open field" and "elevated plus-maze" tests. mdpi.com The mechanism of action for these compounds is thought to be related to their interaction with neurotransmitter systems, potentially including GABAergic, glutamatergic, or serotonergic pathways. mdpi.com
However, specific studies focusing on the CNS active potential of the simpler this compound scaffold are not extensively reported in the current scientific literature. The neurotropic activities observed in more complex fused ring systems suggest that the core pyrrolopyrimidine structure may serve as a valuable template for the design of novel CNS-active agents. Further investigation is required to determine if derivatives of this compound possess similar anticonvulsant, anxiolytic, or other CNS-related activities. The exploration of this potential remains an area for future research in medicinal chemistry.
Structure Activity Relationship Sar Studies and Molecular Modeling of Pyrrolo 3,2 D Pyrimidine Derivatives
Impact of Specific Substitution Patterns on Biological Efficacy
The biological profile of pyrrolo[3,2-d]pyrimidine derivatives is intricately linked to the nature and position of substituents on the core heterocyclic structure. Modifications at the C4, N5, and other positions have been shown to profoundly influence their therapeutic potential, including antiproliferative and receptor antagonist activities.
The Role of the 4-Methoxy Group and its Analogues in Activity Enhancement
The 4-methoxy group is a common feature in many biologically active pyrrolo[3,2-d]pyrimidine derivatives, often contributing to enhanced potency. However, its replacement with other analogues can lead to varied effects, highlighting the subtleties of SAR at this position. For instance, in a series of N-(4-methoxyphenyl)-N,2-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine derivatives investigated as microtubule targeting agents, the 4-methoxy group on the phenylamino (B1219803) substituent was found to be important for activity. nih.gov
In contrast, studies on related heterocyclic systems have shown that methoxy (B1213986) substitution is not universally beneficial. For example, on the thieno[3,2-d]pyrimidine (B1254671) scaffold, a close analogue of pyrrolo[3,2-d]pyrimidine, 2,4-dimethoxy substitution led to a complete loss of antiproliferative activity. This underscores the importance of the specific heterocyclic core in determining the effect of methoxy substitutions.
The electronic and steric properties of substituents at the 4-position play a crucial role. The replacement of a methoxy group with larger alkoxy groups or with groups of different electronic character (e.g., halogens, amino groups) can significantly alter the binding affinity and efficacy of the compounds. For example, replacement of the 4-chloro group with O-benzyl groups in certain pyrrolo[3,2-d]pyrimidines resulted in a 3- to 15-fold loss of antiproliferative activity. nih.gov This suggests that a smaller, electron-donating group like methoxy may be optimal in certain contexts.
| Compound Analogue | Scaffold | Substitution | Impact on Biological Activity |
| N-(4-methoxyphenyl) derivative | Pyrrolo[3,2-d]pyrimidine | 4'-Methoxy on phenylamino | Important for microtubule targeting activity |
| 2,4-dimethoxy derivative | Thieno[3,2-d]pyrimidine | 2,4-dimethoxy | Complete loss of antiproliferative activity |
| 2,4-O-benzyl derivative | Pyrrolo[3,2-d]pyrimidine | 4-O-benzyl (replacing Chloro) | 3-15 fold loss of antiproliferative activity |
Influence of N5-Substitution on Biological Activity and Toxicity Profiles
The N5 position of the pyrrolo[3,2-d]pyrimidine ring offers a valuable site for modification to fine-tune the biological and toxicological properties of these compounds. Studies have consistently shown that substitution at this position can modulate antiproliferative activity and decrease toxicity. nih.govnih.gov
In a study of halogenated pyrrolo[3,2-d]pyrimidines, N5-alkyl substitution was investigated as a strategy to reduce toxicity. The resulting N-substituted compounds demonstrated comparable antiproliferative activity, with EC50 values in the range of 0.83–7.3 μM, but with a significantly decreased toxicity, showing a maximum tolerated dose of 40 mg/kg. nih.gov This suggests that N5-substitution can lead to a better therapeutic window.
Furthermore, N5-methylation has been identified as a critical determinant for potent microtubule depolymerizing activity. The N5-CH3 analogue of N-(4-methoxyphenyl)-N,2-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine was over 150-fold more potent than its unsubstituted counterpart. nih.gov This dramatic increase in potency underscores the profound impact of even a small alkyl group at the N5 position. The introduction of N5 sulfonamide substituents has also been shown to decrease toxicity without negatively impacting activity. nih.gov
| Compound Series | N5-Substituent | Effect on Biological Activity | Effect on Toxicity |
| Halogenated pyrrolo[3,2-d]pyrimidines | Alkyl groups | Comparable antiproliferative activity (EC50: 0.83–7.3 μM) | Significantly decreased |
| N-(4-methoxyphenyl)-N,2-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | Methyl group | >150-fold increase in microtubule depolymerizing potency | Not specified |
| Halogenated pyrrolo[3,2-d]pyrimidines | Sulfonamide groups | Activity not adversely affected | Decreased |
Effects of 4,5-Disubstitution on Antiproliferative Potency
The combined effect of substitutions at both the C4 and N5 positions of the pyrrolo[3,2-d]pyrimidine core has been explored to develop potent antiproliferative agents. The interplay between these two positions can lead to synergistic effects on biological activity.
For instance, in the development of microtubule targeting agents, a series of N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines were synthesized and evaluated. These 4,5-disubstituted compounds, were found to be potent inhibitors of cancer cells, with some exhibiting IC50 values in the one to two-digit nanomolar range. nih.gov This highlights the potential of dual substitution at these positions to achieve high potency.
Conformational Analysis and its Correlation with Pharmacological Activity
The three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical factor in its interaction with biological targets. For pyrrolo[3,2-d]pyrimidine derivatives, conformational analysis has provided valuable insights into their pharmacological activity.
In the case of N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines, which act as microtubule targeting agents, 1H NMR and molecular modeling studies have indicated that the syn conformation of the N4-aryl substitution with respect to the pyrrolo[3,2-d]pyrimidine scaffold is crucial for high activity. nih.gov This specific spatial arrangement is believed to be the bioactive conformation that allows for optimal interaction with the target protein, tubulin. The improvement in microtubule depolymerization activity of the N5-methylated analogue can be explained by studying the stable solution conformations. nih.gov
Conformational restriction is a common strategy in drug design to lock a molecule into its bioactive conformation, thereby enhancing potency and selectivity. This approach has been applied to pyrrolo[3,2-d]pyrimidine derivatives, where restricting the rotation of key bonds has led to the design of more potent analogues.
Development of Pharmacophore Models for Target Receptor Interactions (e.g., NPY Y5 Receptor)
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional features of a ligand that are responsible for its biological activity. This approach has been successfully applied to pyrrolo[3,2-d]pyrimidine derivatives, particularly in the development of antagonists for the neuropeptide Y5 (NPY Y5) receptor, a target for the treatment of obesity. nih.gov
Based on the SAR of a series of pyrrolo[3,2-d]pyrimidine derivatives, a pharmacophore model for the human NPY Y5 receptor was developed. nih.gov This model typically consists of a set of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific geometry. The model serves as a 3D query to screen virtual libraries of compounds to identify new potential ligands or to guide the design of novel derivatives with improved affinity for the receptor. The development of such models is a key step in the rational design of new therapeutic agents. nih.gov
Computational Chemistry Approaches in the Rational Design of Pyrrolo[3,2-d]pyrimidine Analogues
Computational chemistry plays a pivotal role in the modern drug discovery process, enabling the rational design and optimization of new drug candidates. Various computational techniques have been employed to understand the SAR and to design novel pyrrolo[3,2-d]pyrimidine analogues.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to build predictive models for the biological activity of pyrrolo[3,2-d]pyrimidine derivatives. These models correlate the 3D properties of the molecules with their biological activity and can be used to predict the potency of newly designed compounds.
Molecular docking is another powerful computational tool that has been used to study the binding of pyrrolo[3,2-d]pyrimidine derivatives to their biological targets. By predicting the binding mode and affinity of a ligand to a receptor, docking studies can provide valuable insights into the molecular basis of activity and guide the design of analogues with improved interactions with the target. For example, docking has been used to understand the interaction of these compounds with the colchicine (B1669291) binding site of tubulin.
These computational approaches, often used in combination, facilitate a more efficient and targeted drug design process, reducing the need for extensive and costly synthesis and testing of large numbers of compounds.
Bioisosteric Replacement Strategies for Optimized Medicinal Chemistry Properties
The rationale behind replacing the pyrrole (B145914) ring's nitrogen atom (NH group) with a sulfur (S) or oxygen (O) atom is rooted in their classical bioisosteric relationship. This substitution can alter the hydrogen-bonding capacity and the electronic distribution of the heterocyclic system, which in turn affects binding affinity and selectivity for target enzymes, such as kinases.
Thieno[3,2-d]pyrimidines: The Sulfur Bioisostere
The replacement of the pyrrole core with a thiophene (B33073) ring to give the thieno[3,2-d]pyrimidine scaffold has been extensively explored in the development of various therapeutic agents, including kinase inhibitors and anti-infectives. The sulfur atom in the thiophene ring, being less basic than the nitrogen in pyrrole, can lead to altered interactions with the target protein.
A comparative study on halogenated derivatives highlighted the impact of this bioisosteric replacement on antiproliferative activity. The 2,4-dichlorothieno[3,2-d]pyrimidine (B33283) was found to be 5-10 times more active than its 2,4-dichloropyrrolo[3,2-d]pyrimidine counterpart, underscoring the beneficial role of the sulfur atom in this context. nih.gov This suggests that for this particular substitution pattern, the thieno[3,2-d]pyrimidine core is more favorable for cytotoxic activity. nih.gov
Further structure-activity relationship (SAR) studies on 4-substituted thieno[3,2-d]pyrimidines have demonstrated the importance of the substituent at this position for biological activity. For instance, in a series of antiplasmodial agents, the introduction of various aryl ethers and other groups at the 4-position of the thieno[3,2-d]pyrimidine nucleus was crucial for their activity against Plasmodium falciparum. nih.gov Similarly, in the development of atypical protein kinase C (aPKC) inhibitors, modifications at the 4-position of the 5,6,7,8-tetrahydrobenzo rsc.orgdocumentsdelivered.comthieno[2,3-d]pyrimidine core were pivotal in achieving high potency and selectivity.
The following table summarizes the antiproliferative activities of some halogenated thieno[3,2-d]pyrimidines, illustrating the importance of the 4-chloro substituent for activity.
| Compound ID | Core Scaffold | R4 | R7 | Cell Line | IC50 (µM) |
| 1 | Thieno[3,2-d]pyrimidine | Cl | Cl | L1210 | 0.82 |
| 2 | Thieno[3,2-d]pyrimidine | Cl | Br | L1210 | 0.72 |
| 5 | Thieno[3,2-d]pyrimidine | H | Cl | L1210 | >20 |
| 19 | Pyrrolo[3,2-d]pyrimidine | Cl | Cl | L1210 | 4.3 |
Data sourced from a study on antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. nih.gov
Furo[3,2-d]pyrimidines: The Oxygen Bioisostere
The substitution of the pyrrole ring with a furan (B31954) ring results in the furo[3,2-d]pyrimidine (B1628203) scaffold. The oxygen atom in the furan ring is more electronegative than both nitrogen and sulfur, which can influence the molecule's polarity and hydrogen bond accepting capability.
In the context of sirtuin inhibitors, a direct comparison between a thieno[3,2-d]pyrimidine derivative and its furo[3,2-d]pyrimidine bioisostere was conducted. The results, as shown in the table below, indicated a significant drop in potency for the furo[3,2-d]pyrimidine analog against SIRT1, SIRT2, and SIRT3, suggesting that the thiophene core is more favorable for potent inhibition of these enzymes. acs.org
| Compound ID | Core Scaffold (X=) | R | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |
| 28 | Thieno[3,2-d]pyrimidine (S) | -NH(CH₂)₂-piperidine | 0.11 | 0.11 | 0.15 |
| 36 | Furo[3,2-d]pyrimidine (O) | -NH(CH₂)₂-piperidine | 4.4 | 1.6 | 2.3 |
Data sourced from a study on inhibitors of SIRT1, SIRT2, and SIRT3. acs.org
Mechanistic Investigations and Preclinical Evaluation
Molecular Target Identification and Validation
Research into the mechanism of action of 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives has identified several key molecular targets crucial for cancer cell proliferation and survival. These include components of the cytoskeleton and critical signaling kinases.
Tubulin Polymerization: A primary mechanism of action for several pyrrolo[3,2-d]pyrimidine derivatives is the inhibition of tubulin polymerization. These compounds often bind to the colchicine (B1669291) site on β-tubulin, disrupting the formation of microtubules. This leads to the disassembly of the mitotic spindle, cell cycle arrest, and ultimately, apoptosis. The structural features of the pyrrolo[3,2-d]pyrimidine scaffold are crucial for this interaction, with specific substitutions influencing the binding affinity and potency of microtubule depolymerization. nih.gov
Kinase Inhibition: The pyrrolo[3,2-d]pyrimidine core is a versatile scaffold for the development of potent kinase inhibitors. Derivatives have been shown to target a range of kinases involved in tumor angiogenesis and growth:
VEGFR (Vascular Endothelial Growth Factor Receptor): Inhibition of VEGFR kinases, particularly VEGFR2, is a key mechanism for anti-angiogenic therapy. Certain pyrrolo[3,2-d]pyrimidine derivatives have demonstrated potent inhibitory activity against VEGFR, thereby interfering with the signaling pathways that lead to the formation of new blood vessels required for tumor growth.
PDGFR (Platelet-Derived Growth Factor Receptor): Similar to VEGFR, PDGFR is another important target in cancer therapy. Inhibition of this receptor tyrosine kinase by pyrrolo[3,2-d]pyrimidine compounds can block signaling pathways that promote tumor cell growth, proliferation, and survival.
FGFR (Fibroblast Growth Factor Receptor): Modifications to the pyrrolo[3,2-d]pyrimidine structure have yielded compounds with strong inhibitory activity against FGFR kinases, another family of receptors implicated in tumor development and angiogenesis.
Tie-2: This tyrosine kinase receptor, expressed on endothelial cells, is also involved in angiogenesis. Certain derivatives of pyrrolo[3,2-d]pyrimidine have been found to inhibit Tie-2, further contributing to their anti-angiogenic profile.
SHMT2 (Serine Hydroxymethyltransferase 2): More recently, novel pyrrolo[3,2-d]pyrimidine inhibitors have been designed to target mitochondrial one-carbon metabolism by inhibiting SHMT2. This enzyme is crucial for providing the building blocks for nucleotide and amino acid biosynthesis, which are essential for rapidly proliferating cancer cells.
Receptor Binding: The ability of these compounds to act as kinase inhibitors is fundamentally due to their capacity to bind to the ATP-binding pocket of these enzymes. By occupying this site, they prevent the phosphorylation of downstream substrates, thereby blocking the signal transduction pathways that drive cancer progression.
In Vitro Cellular Assays and Functional Readouts
The molecular targeting activities of this compound derivatives translate into measurable effects on cancer cells in laboratory settings. A variety of in vitro assays have been employed to characterize their biological activity.
Cell Proliferation Inhibition: A hallmark of this class of compounds is their potent inhibition of cancer cell proliferation. As demonstrated in numerous studies, various derivatives exhibit significant growth-inhibitory effects against a wide panel of human cancer cell lines, often with IC50 values in the nanomolar to low micromolar range. nih.govingentaconnect.com
Cytotoxicity Assessment: Beyond inhibiting proliferation, these compounds often induce cancer cell death. Cytotoxicity assays have confirmed the cell-killing capabilities of pyrrolo[3,2-d]pyrimidine derivatives in diverse cancer cell types. ingentaconnect.com
Microtubule Assembly Disruption: Consistent with their molecular target, compounds designed as tubulin inhibitors have been shown to effectively disrupt the microtubule network within cells. This is often visualized using immunofluorescence microscopy, which reveals a dose-dependent depolymerization of microtubules, leading to a loss of cellular structure and function. nih.gov
Colchicine Binding Displacement: To confirm the binding site on tubulin, competitive binding assays are utilized. These experiments have shown that pyrrolo[3,2-d]pyrimidine derivatives can displace radiolabeled colchicine from its binding site on tubulin, providing direct evidence of their interaction at this specific location. nih.gov
| Cell Line | Compound Type | IC50 (µM) |
| PC3 (Prostate) | Pyrrolo[2,3-d]pyrimidine-Urea Moiety | 0.19 |
| MCF-7 (Breast) | Pyrrolo[2,3-d]pyrimidine-Urea Moiety | 1.66 |
| A549 (Lung) | Pyrrolo[2,3-d]pyrimidine-Urea Moiety | 4.55 |
| HT-29 (Colon) | Tricyclic Pyrrolo[2,3-d]pyrimidine | 4.01 - 4.55 |
| HeLa (Cervical) | Halogenated Pyrrolo[2,3-d]pyrimidine | 23 - 28 |
| MCF-7 (Breast) | Halogenated Pyrrolo[2,3-d]pyrimidine | 23 - 28 |
This table presents a selection of in vitro cytotoxicity data for various pyrrolo[2,3-d]pyrimidine and tricyclic pyrrolo[2,3-d]pyrimidine derivatives against different human cancer cell lines. ingentaconnect.commdpi.com
In Vivo Efficacy Studies in Relevant Disease Models
The promising in vitro activity of pyrrolo[3,2-d]pyrimidine derivatives has prompted their evaluation in animal models of cancer to assess their therapeutic potential in a living organism.
Xenograft Models of Cancer: In these models, human tumor cells are implanted into immunocompromised mice, allowing for the growth of a human tumor. The administration of certain pyrrolo[3,2-d]pyrimidine compounds to these mice has been shown to significantly inhibit tumor growth. nih.gov For instance, water-soluble derivatives have demonstrated notable antitumor effects in xenograft models of human melanoma and breast cancer. nih.gov These studies are critical for establishing proof-of-concept for the clinical translation of these compounds.
Detailed Analysis of Cellular Uptake and Intracellular Fate
Understanding how a drug enters a cell and where it localizes is crucial for optimizing its therapeutic effect. Studies on pyrrolo[3,2-d]pyrimidine derivatives have begun to shed light on these processes.
One study on a novel pyrrolo[3,2-d]pyrimidine inhibitor, AGF347, revealed that the compound is transported across the plasma membrane into the cytosol. nih.gov From the cytosol, it is further taken up into the mitochondria. nih.gov Once inside the cell, AGF347 is metabolized into polyglutamates in both the cytosol and mitochondria. nih.gov This polyglutamation is a key step, as it can trap the drug inside the cell and enhance its inhibitory activity.
Furthermore, research on 6-substituted pyrrolo[2,3-d]pyrimidines has indicated that cellular uptake can be mediated by folate receptor α and the proton-coupled folate transporter. The nature of the chemical substitutions on the pyrrolo[2,3-d]pyrimidine scaffold can significantly influence which transport mechanism is utilized, highlighting the potential for targeted delivery to cancer cells that overexpress these transporters.
Evaluation of In Vitro and In Vivo Cellular Toxicity and Therapeutic Selectivity
A critical aspect of preclinical drug development is to assess the toxicity of a compound towards normal cells and to determine its therapeutic window.
In Vitro Cellular Toxicity: Cytotoxicity studies have been conducted on various pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-d]pyrimidine derivatives against a range of cancer cell lines. While these compounds are potent against cancer cells, some studies have also investigated their effects on normal cells. For example, one pyrimidine (B1678525) derivative demonstrated more favorable cytotoxicity against a cancer cell line compared to normal peripheral blood mononuclear cells. researchgate.net Another study on a series of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides, which share some structural similarities, found that these compounds induced lower levels of DNA damage in normal human lung fibroblasts compared to pancreatic cancer cells, suggesting a degree of selectivity. mdpi.com
In Vivo Cellular Toxicity: In vivo studies have provided initial insights into the tolerability of this class of compounds. For instance, a novel pyrrolo[2,3-d]pyrimidine RET inhibitor was found to be well-tolerated in mice at efficacious doses. nih.gov In another study, a pyrrolo[3,2-d]pyrimidine derivative, compound 11, did not show overt signs of toxicity in animals during xenograft studies and is being considered for further preclinical development. nih.gov These findings suggest that the pyrrolo[3,2-d]pyrimidine scaffold can be modified to achieve a favorable safety profile.
Challenges and Future Research Directions for 4 Methoxy 5h Pyrrolo 3,2 D Pyrimidine
Strategies for Further Potency and Selectivity Optimization
A primary challenge in the development of therapeutic agents based on the 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine core is achieving high potency and selectivity for the intended biological target. Many derivatives of the parent scaffold have been investigated as kinase inhibitors, and their efficacy is often dictated by subtle structural modifications that influence their interaction with the ATP-binding pocket of these enzymes.
Structure-activity relationship (SAR) studies have provided valuable insights into how different substituents on the pyrrolo[3,2-d]pyrimidine ring system affect biological activity. For instance, in the context of kinase insert domain receptor (KDR) inhibitors, modifications at the C4 position, where the methoxy (B1213986) group resides in the parent compound, are critical. The introduction of a diphenylurea moiety at this position via an oxygen linker has been shown to produce potent inhibitors. nih.gov
Future strategies for optimization should focus on a multi-pronged approach:
Systematic Modification of Substituents: A thorough exploration of a wide range of functional groups at various positions of the pyrrolo[3,2-d]pyrimidine nucleus is necessary. This includes modifications not only at the C4-position but also at the C2 and N5 positions of the heterocyclic system. For example, the introduction of different aryl and alkyl groups can significantly impact the compound's interaction with the target protein.
Conformational Restriction: The introduction of sterically bulky groups can induce a specific conformation that may be more favorable for binding to the target, thereby enhancing potency and selectivity. nih.gov This strategy aims to lock the molecule in its bioactive conformation, reducing the entropic penalty upon binding.
Computational Modeling: The use of molecular docking and quantitative structure-activity relationship (QSAR) studies can guide the rational design of new derivatives. nih.gov These computational tools can predict the binding affinity and selectivity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis and biological evaluation.
| Modification Strategy | Rationale | Example of Target Class |
| Substitution at C4-position | To modulate interactions with the ATP-binding site and explore new binding pockets. | Kinase Inhibitors |
| Introduction of bulky groups | To induce a favorable, restricted conformation for enhanced binding. | Microtubule Targeting Agents |
| Use of computational modeling | To rationally design and prioritize novel derivatives with improved binding affinity. | Various Enzymes |
Development of Novel and Economically Viable Synthetic Routes
The advancement of this compound-based drug candidates is contingent on the availability of efficient and scalable synthetic methods. While several routes for the synthesis of substituted pyrrolo[3,2-d]pyrimidines have been reported, the development of more economically viable and environmentally friendly processes remains a key objective.
Current synthetic strategies often commence from readily available precursors, such as 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine. nih.gov This intermediate allows for nucleophilic substitution at the C4-position, enabling the introduction of the methoxy group or other desired functionalities. One reported synthesis involves the reaction of 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine with 4-methoxyphenylamine to produce N-(4-methoxyphenyl)-N,2-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine. nih.gov
Future research in this area should aim to:
Reduce the Number of Synthetic Steps: The development of one-pot or domino reactions can significantly streamline the synthesis, making it more time- and cost-effective. For example, a domino C-N coupling/hydroamination reaction has been successfully employed for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.gov
Utilize Greener Chemistry: The incorporation of principles of green chemistry, such as the use of less hazardous reagents and solvents, and the development of catalytic methods, is crucial for sustainable and large-scale production.
| Synthetic Approach | Advantages | Reference Compound Class |
| Domino Reactions | Fewer synthetic steps, reduced waste, and increased efficiency. | Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones |
| Catalytic Methods | Milder reaction conditions, higher selectivity, and reduced environmental impact. | Various substituted pyrrolopyrimidines |
| One-Pot Synthesis | Increased operational simplicity and reduced processing time. | Tricyclic Pyrrolo[2,3-d]pyrimidines |
Addressing Emerging Drug Resistance Mechanisms
A significant hurdle in the long-term efficacy of many targeted therapies, including those based on the pyrrolo[3,2-d]pyrimidine scaffold, is the development of drug resistance. In the context of kinase inhibitors, resistance can arise from several mechanisms, such as mutations in the target kinase that prevent drug binding, or the activation of alternative signaling pathways.
For instance, in the treatment of non-small cell lung cancer (NSCLC), mutations in the epidermal growth factor receptor (EGFR) can lead to resistance to first-generation tyrosine kinase inhibitors (TKIs). nih.govnih.gov The development of next-generation inhibitors that can overcome these resistance mutations is an active area of research.
To address the challenge of drug resistance, future research should focus on:
Design of Covalent Inhibitors: Covalent inhibitors form an irreversible bond with the target protein, which can be effective against resistance mutations that lower the binding affinity of non-covalent inhibitors.
Development of Allosteric Inhibitors: Allosteric inhibitors bind to a site on the protein that is distinct from the ATP-binding pocket, and thus may be effective against mutations that occur in the primary binding site. nih.gov
Combination Therapies: The use of this compound derivatives in combination with other therapeutic agents that have different mechanisms of action can help to prevent or delay the onset of resistance.
Exploration of Underexplored Therapeutic Indications and Biological Targets
While much of the research on pyrrolo[3,2-d]pyrimidines has focused on their potential as anticancer agents, particularly as kinase inhibitors, the therapeutic potential of this scaffold extends to a much broader range of diseases. The structural similarity of the pyrrolo[3,2-d]pyrimidine core to endogenous purines suggests that its derivatives could interact with a wide variety of biological targets.
Recent studies have begun to explore these new therapeutic avenues. For example, certain substituted pyrrolo[3,2-d]pyrimidines have been identified as potent microtubule depolymerizing agents, which have potential applications in cancer therapy. nih.govnih.gov Additionally, derivatives of this scaffold have been investigated as neuropeptide Y5 (NPY5) receptor antagonists for the potential treatment of obesity. nih.gov There is also emerging evidence for the potential of pyrrolo[3,2-d]pyrimidine derivatives as antibacterial agents. auctoresonline.org
Future research should be directed towards:
High-Throughput Screening: Screening libraries of this compound derivatives against a diverse panel of biological targets can help to identify new therapeutic indications.
Target-Based Drug Design: The rational design of derivatives to target specific proteins implicated in diseases beyond cancer, such as neurodegenerative disorders, inflammatory conditions, and infectious diseases, is a promising strategy. nih.gov
Phenotypic Screening: This approach involves screening compounds for their ability to produce a desired phenotypic change in cells or organisms, without prior knowledge of the specific biological target. This can lead to the discovery of compounds with novel mechanisms of action.
| Therapeutic Area | Biological Target/Mechanism | Potential Indication |
| Oncology | Microtubule Depolymerization | Cancer |
| Metabolic Disorders | Neuropeptide Y5 Receptor Antagonism | Obesity |
| Infectious Diseases | Bacterial Enzyme Inhibition | Bacterial Infections |
| Inflammatory Diseases | Toll-Like Receptor (TLR) Signaling Modulation | Chronic Inflammation |
Advancing Preclinical Studies towards Clinical Translation
The ultimate goal of any drug discovery program is the successful translation of a promising preclinical candidate into a clinically effective therapeutic. For derivatives of this compound, this journey involves a series of rigorous preclinical studies to evaluate their safety and efficacy.
Several pyrrolo[3,2-d]pyrimidine derivatives have shown promising results in preclinical models. For example, some compounds have demonstrated significant inhibition of tumor growth in xenograft models. nih.gov However, the path to clinical trials is fraught with challenges, including issues related to pharmacokinetics (absorption, distribution, metabolism, and excretion), and potential toxicity.
To facilitate the clinical translation of these compounds, future research must focus on:
Comprehensive Pharmacokinetic Profiling: A thorough understanding of the ADME properties of lead compounds is essential for optimizing their dosing regimen and ensuring adequate drug exposure at the target site.
In-depth Toxicology Studies: Rigorous toxicology studies are required to identify any potential adverse effects and to establish a safe therapeutic window.
Biomarker Development: The identification of predictive biomarkers can help to select the patient populations that are most likely to respond to treatment, thereby increasing the chances of success in clinical trials.
The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. However, by systematically addressing the challenges of potency, selectivity, synthesis, resistance, and preclinical development, the full therapeutic potential of this compound and its derivatives can be realized.
Q & A
Q. What are the established synthetic routes for 4-methoxy-5H-pyrrolo[3,2-d]pyrimidine and its derivatives?
Answer: The synthesis typically involves cyclization and functionalization steps. For example:
- Method A (Ammonolysis): Reacting 3-amino-2-cyanopyrrole precursors with methanol and aqueous ammonia yields 4-methoxy derivatives. Crystallization from ethanol-DMF ensures purity .
- Method B (Formamide Cyclization): Heating 3-amino-2-cyanopyrroles with formamide and DMF under reflux achieves cyclization, with subsequent purification via ethanol-DMF recrystallization .
- Immucillin Synthesis: Multi-step routes using palladium-catalyzed cross-coupling and annulation reactions are employed for acyclic derivatives, validated by NMR and ESI-HRMS .
Key Data:
| Method | Reagents | Reaction Time | Yield (%) | Purity (NMR Confirmation) |
|---|---|---|---|---|
| A | NH₃/MeOH | 3 hours | 75-80 | >95% (¹H/¹³C NMR) |
| B | Formamide | 6-8 hours | 65-70 | >90% (HRMS) |
Q. How is the structural integrity of this compound confirmed experimentally?
Answer:
- Spectroscopic Techniques:
- ¹H/¹³C NMR: Characteristic peaks for the methoxy group (δ ~3.8 ppm) and pyrrole/pyrimidine protons (δ 6.5-8.5 ppm) .
- ESI-HRMS: Validates molecular weight (e.g., [M+H⁺] for C₈H₈N₃O: 178.0871) .
- X-ray Crystallography: Resolves bond angles and confirms regioselectivity in derivatives (e.g., ethyl carboxylate analogs) .
Advanced Research Questions
Q. How do structural modifications at the 4-methoxy position impact kinase inhibition activity?
Answer:
- Methoxy Group Role: The 4-methoxy group enhances solubility and stabilizes binding to kinase ATP pockets. Derivatives with bulkier substituents (e.g., phenoxy groups) show reduced VEGFR2 affinity due to steric hindrance .
- Case Study: Replacing methoxy with chlorine (e.g., 4-chloro analogs) increases hydrophobic interactions but reduces selectivity for CDK2 .
Key Finding:
| Derivative | Target Kinase | IC₅₀ (nM) | Selectivity Ratio (vs. Off-Targets) |
|---|---|---|---|
| 4-Methoxy | VEGFR2 | 12 ± 2 | 1:50 (CDK2) |
| 4-Chloro | CDK2 | 8 ± 1 | 1:10 (EGFR) |
Q. What strategies mitigate side reactions during synthesis, such as dimerization or oxidation?
Answer:
- Temperature Control: Lowering reaction temperatures (<80°C) reduces pyrrole ring oxidation .
- Protecting Groups: Using tert-butyldimethylsilyl (TBDMS) groups on reactive amines prevents unwanted cyclization .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) improve solubility and suppress dimerization .
Q. How can computational modeling guide the design of 4-methoxy-pyrrolopyrimidine derivatives?
Answer:
Q. What in vitro models are used to evaluate antitumor efficacy?
Answer:
- Cell Proliferation Assays: MTT assays in HCT-116 (colon cancer) and MCF-7 (breast cancer) lines .
- Apoptosis Markers: Western blotting for caspase-3/7 activation in treated cells .
Q. How do reaction conditions (solvent, catalyst) influence yield and purity?
Answer:
- Catalyst Screening: Palladium(II) acetate improves cross-coupling efficiency (yield ↑15%) versus copper catalysts .
- Solvent Effects: Ethanol-DMF mixtures enhance crystallinity, reducing amorphous byproducts .
Q. What are the stability challenges for 4-methoxy derivatives under physiological conditions?
Answer:
- Hydrolysis: The methoxy group is susceptible to esterase-mediated cleavage in serum. Stability assays in rat plasma show t₁/₂ = 4.2 hours .
- Mitigation: Prodrug strategies (e.g., phosphate esters) extend half-life to >12 hours .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
